molecular formula C7H7NO4 B1381164 2-(Carbamoylmethyl)furan-3-carboxylic acid CAS No. 1803611-24-6

2-(Carbamoylmethyl)furan-3-carboxylic acid

Cat. No.: B1381164
CAS No.: 1803611-24-6
M. Wt: 169.13 g/mol
InChI Key: GTZGJWKQSSXDKW-UHFFFAOYSA-N
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Description

2-(Carbamoylmethyl)furan-3-carboxylic acid is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a carbamoylmethyl group at the second position and a carboxylic acid group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylmethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the carbamoylmethyl and carboxylic acid groups. One common method involves the reaction of 2-furancarboxylic acid with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylmethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,3-dicarboxylic acid.

    Reduction: 2-(Aminomethyl)furan-3-carboxylic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

2-(Carbamoylmethyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Carbamoylmethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylmethyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Carbamoylmethyl)furan-3-carboxylic acid is unique due to the presence of both carbamoylmethyl and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZGJWKQSSXDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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